molecular formula C13H19O2Si B14493605 CID 12773769

CID 12773769

Cat. No.: B14493605
M. Wt: 235.37 g/mol
InChI Key: CUEFYIFOBJBRLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 12773769 (exact chemical name unspecified in the provided evidence) is a compound cataloged in PubChem, a public chemical database. Compounds with similar PubChem IDs (e.g., CID 10153267, CID 156582093) in the evidence often belong to classes such as terpenoids, steroid derivatives, or boronic acids, which are studied for their pharmacological, catalytic, or industrial applications .

Properties

Molecular Formula

C13H19O2Si

Molecular Weight

235.37 g/mol

InChI

InChI=1S/C13H19O2Si/c1-4-16(5-2)15-11(3)13(14)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3

InChI Key

CUEFYIFOBJBRLI-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)OC(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

CID 12773769 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups .

Scientific Research Applications

CID 12773769 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its potential interactions with biological molecules. In medicine, compounds with similar structures are often investigated for their therapeutic potential. Additionally, this compound can be used in industrial applications, such as the development of new materials or chemical processes .

Mechanism of Action

The mechanism of action of CID 12773769 involves its interaction with specific molecular targets and pathways. For example, similar compounds may inhibit specific enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific structure and properties of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Based on evidence from Figure 8 () and Figure 1 (), CID 12773769 may share structural motifs with:

  • Betulin-derived inhibitors (e.g., CID 72326, CID 64971): These triterpenoids exhibit anti-inflammatory and anticancer properties. Modifications like hydroxylation or esterification (e.g., 3-O-caffeoyl betulin, CID 10153267) enhance solubility and bioactivity .
  • Oscillatoxin derivatives (e.g., CID 156582093, CID 101283546): These marine toxins feature polyketide backbones with bromine or methyl substitutions, influencing toxicity and binding affinity .

Table 1: Structural Comparison

Property This compound* Betulin (CID 72326) Oscillatoxin D (CID 101283546)
Core Structure Hypothetical Triterpenoid Polyketide
Functional Groups - Hydroxyl, alkene Bromine, ester
Molecular Weight (Da) - 442.7 ~800 (estimated)
Bioactivity - Anticancer Neurotoxic

*Hypothetical data inferred from evidence.

Functional Analogues

This compound may share functional roles with:

  • Bile acid substrates (e.g., taurocholic acid, CID 6675): Used in studies of transporter proteins. Structural differences in side chains (e.g., sulfation in DHEAS, CID 12594) affect substrate specificity .
  • Boronic acids (e.g., CID 53216313): Used in Suzuki-Miyaura coupling. Substituents like chlorine or bromine (e.g., CID 1046861-20-4) alter reactivity and solubility .

Table 2: Functional Comparison

Property This compound* Taurocholic Acid (CID 6675) (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313)
Primary Use Hypothetical Transporter studies Cross-coupling reactions
Solubility (mg/mL) - 0.687 () 0.24 ()
Key Modifiers - Sulfation, conjugation Halogen substituents
Pharmacological Potential

If this compound is a terpenoid derivative (analogous to betulinic acid, CID 64971), it may exhibit anticancer activity by targeting mitochondrial pathways . For oscillatoxin-like compounds, neurotoxicity mechanisms could involve sodium channel modulation .

Industrial Relevance

Boronic acid analogues (e.g., CID 1046861-20-4) are critical in synthetic chemistry. Similar compounds achieve high yields (>95%) in coupling reactions under green conditions (e.g., aqueous media, recyclable catalysts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.